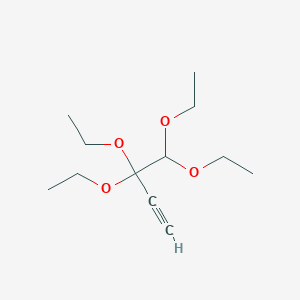

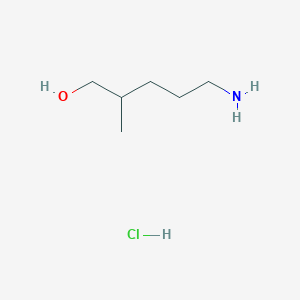

3,3,4,4-Tetraethoxybut-1-yne

Übersicht

Beschreibung

Chemical Reactions Analysis

- 1,3-Dipolar Cycloaddition : TEB reacts with benzyl azide in the presence of a copper(I) salt to form 1,4-disubstituted 1,2,3-triazoles .

- Propargylic Alcohol Formation : TEB acetylide generates propargylic alcohols when treated with a base .

- Cyclotrimerization : Under ruthenium(II) catalysis, TEB ketone undergoes cyclotrimerization to produce 1,3,5-tris(2,2-diethoxyacetyl)benzene .

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Acetylenes

TEB serves as a valuable substrate in the synthesis of functionalized acetylenes. These compounds are crucial in organic synthesis due to their ability to elongate carbon chains and introduce a variety of functional groups and cyclic motifs .

Production of Highly Substituted Furans

Researchers utilize TEB to produce highly substituted furans, which are important in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Creation of Amino-Substituted Furfurals

TEB is used to synthesize amino-substituted furfurals. These compounds have applications in the synthesis of drugs and other bioactive molecules .

Development of Functionalized Triazoles

Functionalized triazoles, which have applications ranging from pharmaceuticals to materials science, can be synthesized from TEB. This process involves the use of the azide-alkyne Huisgen cycloaddition .

Synthesis of Deoxygenated Carbohydrate Analogues

TEB is instrumental in the synthesis of deoxygenated carbohydrate analogues. These analogues are significant in medicinal chemistry for the development of antiviral, antibacterial, and anticancer agents .

Formation of Various Heterocycles

The compound is also used in the formation of various heterocycles, which are core structures in numerous drugs and agrochemicals .

Eigenschaften

IUPAC Name |

3,3,4,4-tetraethoxybut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-6-12(15-9-4,16-10-5)11(13-7-2)14-8-3/h1,11H,7-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYMVPKFTQBRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C#C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4-Tetraethoxybut-1-yne | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3,3,4,4-Tetraethoxybut-1-yne considered a versatile synthon?

A1: 3,3,4,4-Tetraethoxybut-1-yne possesses a unique combination of functional groups, including a triple bond, a protected ketone, and a protected aldehyde. [] This makes it a highly versatile building block in organic synthesis, as it can participate in diverse reactions, ultimately leading to complex molecules. []

Q2: How can the reactivity of 3,3,4,4-Tetraethoxybut-1-yne be controlled in reactions with epoxides?

A2: The reaction outcome of 3,3,4,4-Tetraethoxybut-1-yne with epoxides can be steered by modifying the reaction conditions and the nature of the acetylide counterion. Using a lithium counterion in the presence of ammonia and HMPA leads to homopropargylic alcohols. [] Conversely, a magnesium bromide counterion promotes oxirane-to-aldehyde rearrangement, yielding propargylic alcohols. [, ]

Q3: What are the advantages of using 3,3,4,4-Tetraethoxybut-1-yne in the synthesis of carbohydrate analogues?

A3: Utilizing 3,3,4,4-Tetraethoxybut-1-yne as a starting material in the synthesis of 1-substituted 5,5-diethoxy-2,2-(propyl-1,3-disulfanyl)pentane-1,4-diols, key intermediates for carbohydrate analogues, allows for a shorter synthetic route compared to previous methods. [] This approach also allows for the introduction of diverse substituents at a later stage, providing greater flexibility in analogue design. []

Q4: How has statistical experimental design contributed to optimizing reactions involving 3,3,4,4-Tetraethoxybut-1-yne?

A4: A cyclopropanation reaction, a crucial step in the synthesis of 3,3,4,4-Tetraethoxybut-1-yne, was significantly optimized using statistical experimental design, specifically fractional factorial design and response surface modeling (RSM). [] This approach allowed for the identification of critical experimental variables and the establishment of optimal reaction conditions for maximizing yield. []

Q5: Can you provide an example of a specific reaction where 3,3,4,4-Tetraethoxybut-1-yne acts as a precursor for heterocycle formation?

A5: 3,3,4,4-Tetraethoxybut-1-yne serves as a valuable starting point for furan synthesis. By reacting the compound with 3-aroylquinoxalin-2(1H)-ones and subsequently treating the product under acidic conditions, a cyclization reaction occurs, leading to the formation of (E)-1,1-diethoxy-3-(3-hydroxy-3-arylfuro[2,3-b]quinoxalin-2(3H)-ylidene)propan-2-ones. [] This highlights the potential of 3,3,4,4-Tetraethoxybut-1-yne in accessing diverse heterocyclic scaffolds.

Q6: What are some of the challenges encountered when using 3,3,4,4-Tetraethoxybut-1-yne as a starting material in organic synthesis?

A6: One challenge lies in controlling the regio- and stereoselectivity of reactions involving 3,3,4,4-Tetraethoxybut-1-yne due to its multiple reactive sites. [] Additionally, certain reaction conditions, such as those involving sodium hydroxide in aqueous tetrahydrofuran, can lead to the decomposition of the compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)

![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)

![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)

![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)

![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)

![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)

![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)

![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)